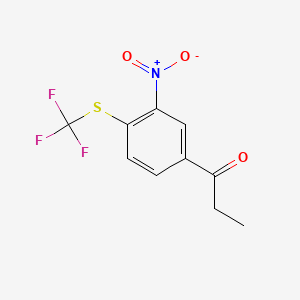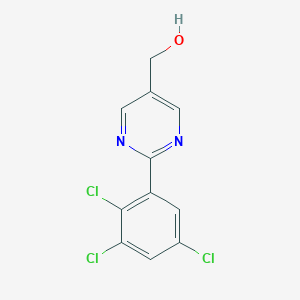
2-(2,3,5-Trichlorophenyl)pyrimidine-5-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3,5-Trichlorophenyl)pyrimidine-5-methanol is a chemical compound with the molecular formula C11H7Cl3N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5-Trichlorophenyl)pyrimidine-5-methanol typically involves the reaction of 2,3,5-trichlorobenzaldehyde with a pyrimidine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
化学反应分析
Types of Reactions
2-(2,3,5-Trichlorophenyl)pyrimidine-5-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine. Substitution reactions can result in various derivatives with different functional groups attached to the phenyl ring.
科学研究应用
2-(2,3,5-Trichlorophenyl)pyrimidine-5-methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Medicine: Research has explored its potential as a neuroprotective and anti-inflammatory agent.
Industry: It is used in the development of new materials and chemical products.
作用机制
The mechanism of action of 2-(2,3,5-Trichlorophenyl)pyrimidine-5-methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its neuroprotective and anti-inflammatory effects . The compound may also modulate the activity of neurotransmitters and other signaling molecules, contributing to its therapeutic potential.
相似化合物的比较
Similar Compounds
5-(2,3,5-Trichlorophenyl)-2,4-diaminopyrimidine: This compound shares a similar pyrimidine core and has been studied for its anticonvulsant and neuroprotective properties.
4-aryl-2-(2,3,5-trichlorophenylidenehydrazino)-1,3-thiazoles: These compounds have shown antimicrobial activities and share structural similarities with 2-(2,3,5-Trichlorophenyl)pyrimidine-5-methanol.
Uniqueness
This compound is unique due to its specific combination of a trichlorophenyl group and a pyrimidine ring with a hydroxyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
属性
分子式 |
C11H7Cl3N2O |
|---|---|
分子量 |
289.5 g/mol |
IUPAC 名称 |
[2-(2,3,5-trichlorophenyl)pyrimidin-5-yl]methanol |
InChI |
InChI=1S/C11H7Cl3N2O/c12-7-1-8(10(14)9(13)2-7)11-15-3-6(5-17)4-16-11/h1-4,17H,5H2 |
InChI 键 |
RWSDIGHXXHEFRQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1C2=NC=C(C=N2)CO)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


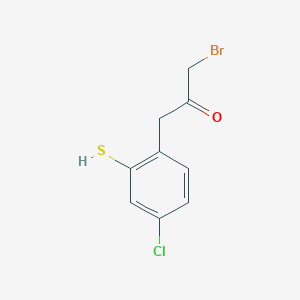

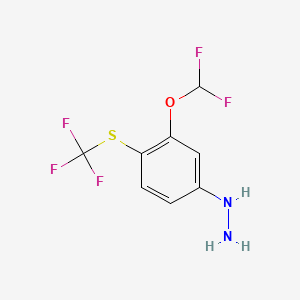
![4-Methoxy-1aH-indeno[1,2-b]oxirene](/img/structure/B14052673.png)
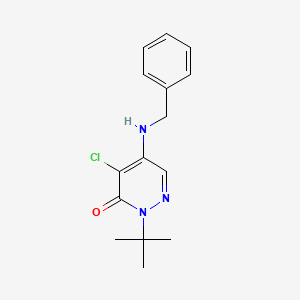
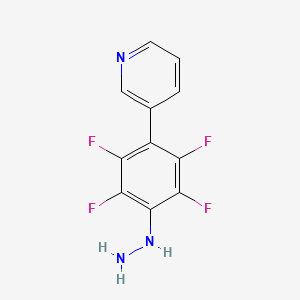

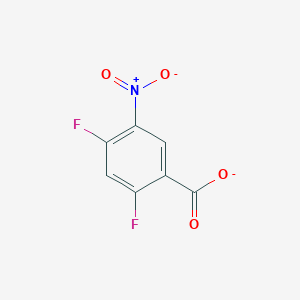
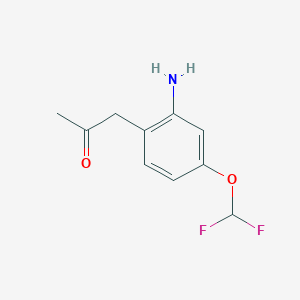
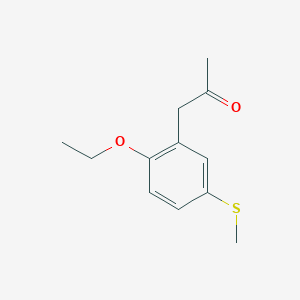
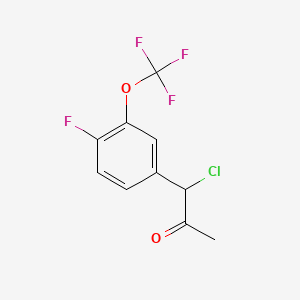

![3-(3-Methoxyphenyl)-2-Methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]iMidazol-5-yl)propanaMide HCl](/img/structure/B14052729.png)
